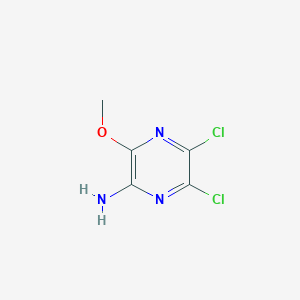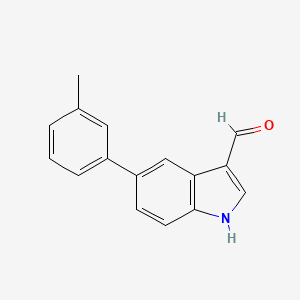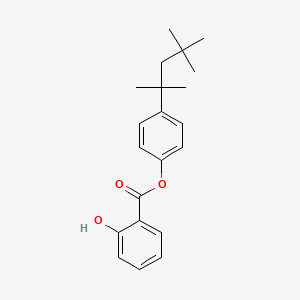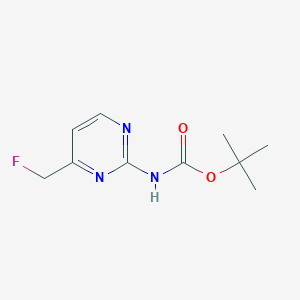
3-Azidopropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidopropane-1-sulfonic acid is a chemical compound that is likely to have similar properties to its analogs such as 3-Aminopropane-1-sulfonic acid . It’s important to note that the azido group (-N3) in 3-Azidopropane-1-sulfonic acid could make it reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Azidopropane-1-sulfonic acid would consist of a three-carbon chain (propane) with an azide group attached to one end and a sulfonic acid group attached to the other. The azide group is a linear arrangement of three nitrogen atoms, and the sulfonic acid group consists of a sulfur atom bonded to a hydroxyl group and two oxygen atoms .Chemical Reactions Analysis
The azide group in 3-Azidopropane-1-sulfonic acid can participate in various reactions, such as cycloadditions . The sulfonic acid group can act as an acid, donating a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azidopropane-1-sulfonic acid can be inferred from related compounds. For instance, 3-Aminopropane-1-sulfonic acid is a crystalline powder . The sulfonic acid group makes the compound acidic and highly polar, which suggests it would be soluble in polar solvents like water .Mecanismo De Acción
Direcciones Futuras
The azide group in 3-Azidopropane-1-sulfonic acid could make it useful in the field of bioconjugation, where it could be used to attach various probes to biological molecules . Additionally, sulfonic acid-functionalized materials have shown promise in applications such as proton-exchange materials .
Propiedades
Número CAS |
773785-62-9 |
|---|---|
Fórmula molecular |
C3H7N3O3S |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
3-azidopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
Clave InChI |
DBRIOBHILRGDPP-UHFFFAOYSA-N |
SMILES canónico |
C(CN=[N+]=[N-])CS(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

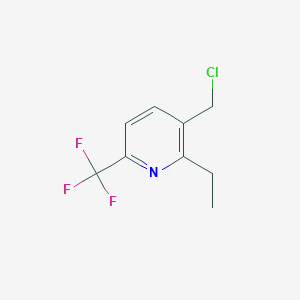
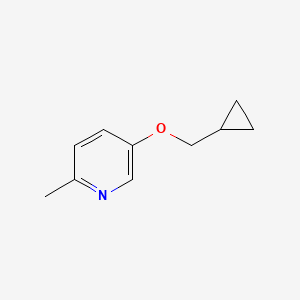
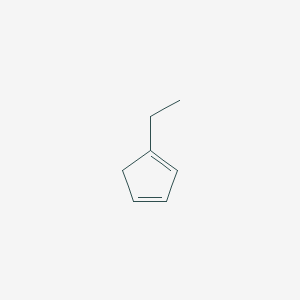


![5-Methoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B8645525.png)
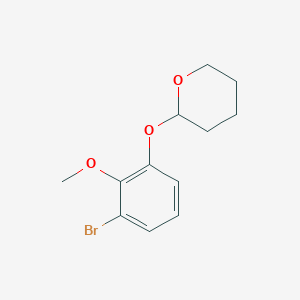
![2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8645549.png)
